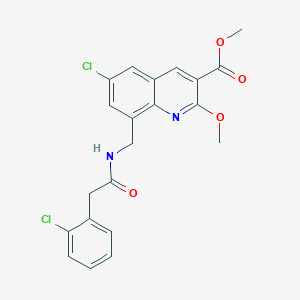
Methyl 6-chloro-8-((2-(2-chlorophenyl)acetamido)methyl)-2-methoxyquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-chloro-8-((2-(2-chlorophenyl)acetamido)methyl)-2-methoxyquinoline-3-carboxylate is a complex organic compound with a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-8-((2-(2-chlorophenyl)acetamido)methyl)-2-methoxyquinoline-3-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Chlorination: Introduction of the chlorine atom at the 6-position can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Acetamido Substitution: The acetamido group is introduced via an acylation reaction using acetic anhydride or acetyl chloride.
Methoxy Substitution: The methoxy group at the 2-position is typically introduced through a methylation reaction using methyl iodide or dimethyl sulfate.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-8-((2-(2-chlorophenyl)acetamido)methyl)-2-methoxyquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-chloro-8-((2-(2-chlorophenyl)acetamido)methyl)-2-methoxyquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Research: It is used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-8-((2-(2-chlorophenyl)acetamido)methyl)-2-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular receptors to modulate inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinacrine: Another antimalarial with structural similarities.
Mefloquine: A quinoline derivative used to treat and prevent malaria.
Uniqueness
Methyl 6-chloro-8-((2-(2-chlorophenyl)acetamido)methyl)-2-methoxyquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, acetamido, and methoxy groups makes it a versatile compound for various applications, distinguishing it from other quinoline derivatives.
Properties
Molecular Formula |
C21H18Cl2N2O4 |
|---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
methyl 6-chloro-8-[[[2-(2-chlorophenyl)acetyl]amino]methyl]-2-methoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C21H18Cl2N2O4/c1-28-20-16(21(27)29-2)9-13-7-15(22)8-14(19(13)25-20)11-24-18(26)10-12-5-3-4-6-17(12)23/h3-9H,10-11H2,1-2H3,(H,24,26) |
InChI Key |
YSDLZNBRDHPWBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C(C=C2C=C1C(=O)OC)Cl)CNC(=O)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(1R,3S,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)-4-hydroxycyclopentane-1-carboxylic acid](/img/structure/B12308429.png)
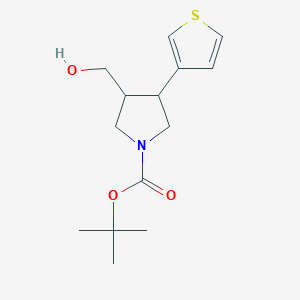
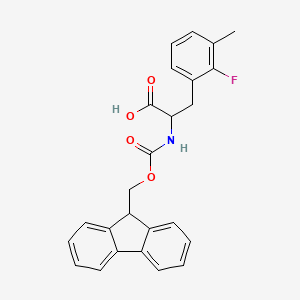
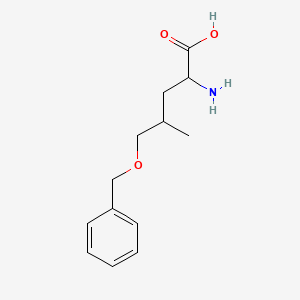
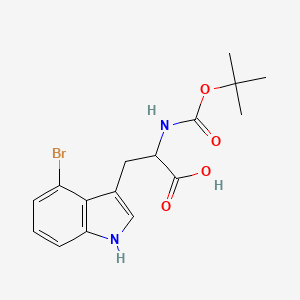
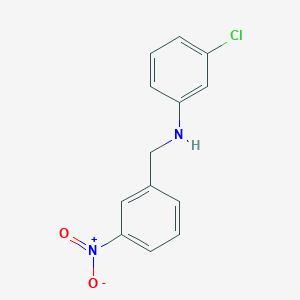
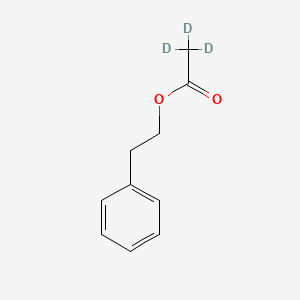
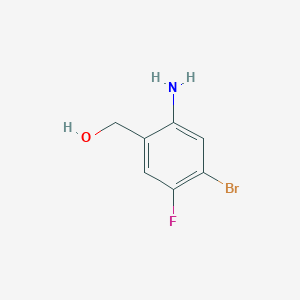
![4-{[2-(Prop-2-yn-1-ylsulfanyl)ethyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B12308486.png)
![7-Chloro-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12308493.png)
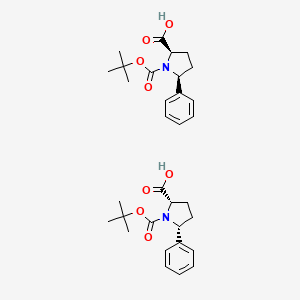
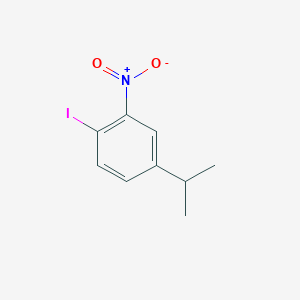
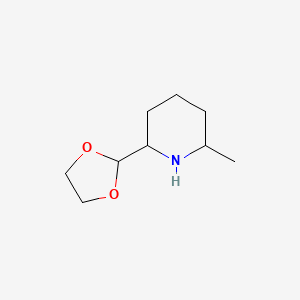
![[11-[4-(Dimethylamino)phenyl]-17-(2-methoxyacetyl)-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12308514.png)
